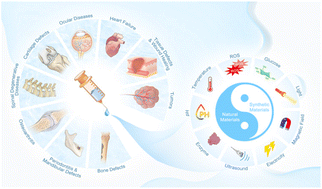Injectable smart stimuli-responsive hydrogels: pioneering advancements in biomedical applications
Biomaterials Science Pub Date: 2023-10-25 DOI: 10.1039/D3BM01352A
Abstract
Hydrogels have established their significance as prominent biomaterials within the realm of biomedical research. However, injectable hydrogels have garnered greater attention compared with their conventional counterparts due to their excellent minimally invasive nature and adaptive behavior post-injection. With the rapid advancement of emerging chemistry and deepened understanding of biological processes, contemporary injectable hydrogels have been endowed with an “intelligent” capacity to respond to various endogenous/exogenous stimuli (such as temperature, pH, light and magnetic field). This innovation has spearheaded revolutionary transformations across fields such as tissue engineering repair, controlled drug delivery, disease-responsive therapies, and beyond. In this review, we comprehensively expound upon the raw materials (including natural and synthetic materials) and injectable principles of these advanced hydrogels, concurrently providing a detailed discussion of the prevalent strategies for conferring stimulus responsiveness. Finally, we elucidate the latest applications of these injectable “smart” stimuli-responsive hydrogels in the biomedical domain, offering insights into their prospects.


Recommended Literature
- [1] Impact of helical organization on the photovoltaic properties of oligothiophene supramolecular polymers†
- [2] Fluorescent heterometallic MOFs: tunable framework charges and application for explosives detection†
- [3] Selective switching of multiple plexcitons in colloidal materials: directing the energy flow at the nanoscale†
- [4] Back cover
- [5] 18. Organoboron halides. Part VI. Hydroboration of 3,3,3-trifluoropropene
- [6] Engineering coordination architecture by hydrothermal synthesis; preparation, X-ray crystal structure and magnetic behaviour of the coordination solid [Mn3{C6H3(CO2)3-1,3,5}2]
- [7] Organophotocatalysis system of p/n bilayers for wide visible-light-induced molecular hydrogen evolution†
- [8] The bearing of the dissociation constant of urea on its constitution
- [9] An unprecedented {Cu II14Te IV10} core incorporated in a 36-tungsto-4-silicate polyoxometalate with visible light-driven catalytic hydrogen evolution activity†
- [10] The role of hydroxygeraniol and hydroxynerol in the biosynthesis of loganin and indole alkaloids

Journal Name:Biomaterials Science
Research Products
-
CAS no.: 1644-82-2
-
CAS no.: 124387-19-5









